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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxamide

Cat. No.: B3028697 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopyrazine-2-
carboxamide

Abstract
3-Bromopyrazine-2-carboxamide is a key heterocyclic building block utilized in medicinal

chemistry and materials science. A comprehensive understanding of its physicochemical

properties is paramount for its effective application in synthesis, formulation, and biological

screening. This guide provides an in-depth analysis of the structural, physical, and analytical

characteristics of 3-Bromopyrazine-2-carboxamide. It details field-proven experimental

protocols for determining its core properties, explains the scientific rationale behind these

methodologies, and contextualizes the data for researchers, scientists, and drug development

professionals. The narrative emphasizes the interconnectedness of these properties and their

collective impact on the molecule's behavior and potential applications.

Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent chemical and biological

investigations. 3-Bromopyrazine-2-carboxamide is a halogenated derivative of pyrazine, a

diazine ring system that is a common scaffold in pharmacologically active compounds. The

presence of the bromine atom, the carboxamide group, and the nitrogen atoms in the pyrazine

ring defines its unique electronic and steric properties, which in turn govern its reactivity and

intermolecular interactions.
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Table 1: Core Chemical Identifiers for 3-Bromopyrazine-2-carboxamide

Identifier Value Source(s)

CAS Number 27825-22-5 [1][2][3]

Molecular Formula C₅H₄BrN₃O [1][2][4]

Molecular Weight 202.01 g/mol [1][2][4]

Appearance Light yellow to yellow solid [1]

SMILES O=C(C1=NC=CN=C1Br)N [2]

InChI Key
Not directly found, but related

structures are available.

Workflow for Physicochemical Characterization
The systematic characterization of a research compound follows a logical progression. The

initial step is always to confirm the identity and purity of the material before investing resources

in more complex property measurements. The following workflow illustrates a standard,

efficient approach.
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Caption: A generalized workflow for the physicochemical characterization of a new chemical

entity.

Core Physicochemical Properties
Melting Point
The melting point is a critical indicator of a crystalline solid's purity.[5] A sharp melting range is

characteristic of a pure substance, whereas impurities typically depress and broaden the

melting range.[5] For 3-Bromopyrazine-2-carboxamide, a solid, this measurement is a

fundamental quality control check.

Experimental Protocol: Capillary Melting Point Determination[6][7]

Rationale: This standard pharmacopeial method relies on controlled heating of a finely

powdered sample within a capillary tube and precise observation of the phase transition from

solid to liquid.[6]

Methodology:

Sample Preparation: Ensure the 3-Bromopyrazine-2-carboxamide sample is a fine, dry

powder. If necessary, gently crush any coarse crystals in a mortar.[6]

Capillary Loading: Press the open end of a glass capillary tube into the powder several

times. Tap the sealed bottom of the tube on a hard surface to compact the powder into a

dense column of 2-4 mm in height.[6]

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Rapid Determination (Optional): Perform an initial rapid heating (5-10 °C/min) to find the

approximate melting range. This saves time in subsequent, more precise measurements.

[5]

Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the

approximate melting point. Then, reduce the heating rate to 0.5-2 °C/min to allow for

thermal equilibrium.[6]
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Observation & Recording: Record the temperature at which the first drop of liquid appears

(T_initial) and the temperature at which the last solid crystal melts (T_final). The melting

range is reported as T_initial - T_final.

Validation: Repeat the precise determination at least twice to ensure consistency. Values

should be within 1 °C of each other.

Solubility
Solubility is arguably one of the most critical physicochemical properties for drug development,

impacting everything from formulation to bioavailability. It is highly dependent on the solvent

and temperature. A comprehensive solubility profile in aqueous and organic media is essential.

Experimental Protocol 1: Qualitative Solubility Profiling[8][9]

Rationale: This initial screen provides rapid insight into the compound's polarity and the

presence of ionizable functional groups by testing its solubility in a sequence of aqueous

solutions of different pH.[8][9]

Methodology:

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test

tube. Shake vigorously. Observe if the compound dissolves.

Acid Solubility (5% HCl): If insoluble in water, use a fresh sample and add 0.75 mL of 5%

HCl. Dissolution indicates the presence of a basic functional group (e.g., the pyrazine

nitrogens).[8]

Base Solubility (5% NaOH): If insoluble in water, use a fresh sample and add 0.75 mL of

5% NaOH. The amide N-H is weakly acidic, but significant dissolution is not expected

unless there are other acidic functionalities.[8]

Strong Acid Solubility (Conc. H₂SO₄): For compounds insoluble in the above, testing in

cold concentrated sulfuric acid can indicate the presence of functional groups that can be

protonated, such as amides.[9]

Experimental Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)[10][11]
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Rationale: The shake-flask method is the gold standard for determining thermodynamic

equilibrium solubility. It involves saturating a solvent with the compound over an extended

period and then quantifying the dissolved concentration.[11]

Methodology:

Sample Preparation: Add an excess of solid 3-Bromopyrazine-2-carboxamide to a

known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

The presence of undissolved solid throughout the experiment is crucial.[11]

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the vial at high speed to pellet the excess solid. Carefully

withdraw a sample of the supernatant.

Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm

PTFE) to remove any remaining microscopic particles.[10]

Quantification: Accurately dilute the filtrate and determine the concentration of the

dissolved compound using a validated analytical method, typically High-Performance

Liquid Chromatography (HPLC) with UV detection.[10][12]

Calculation: Calculate the solubility based on the measured concentration and the dilution

factor. Report the result in units such as mg/mL or µM at the specified temperature and

pH.

Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of

a molecule at a given pH. For 3-Bromopyrazine-2-carboxamide, the pyrazine nitrogens can

be protonated (basic pKa), and the amide N-H proton can be lost under strongly basic

conditions (acidic pKa). The ionization state profoundly affects solubility, permeability, and

receptor binding.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Source

Boiling Point 340.8 ± 42.0 °C [1]

Density 1.823 ± 0.08 g/cm³ [1]

pKa
13.27 ± 0.50 (acidic, amide N-

H)
[1]

Note: These values are computationally predicted and require experimental verification.

Interrelation of Physicochemical Properties in Drug
Discovery
The core physicochemical properties do not exist in isolation. Their interplay governs a

molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key

determinant of its success as a drug candidate.
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Caption: The relationship between core physicochemical properties and their impact on ADME.

Spectroscopic Data and Purity Analysis
Spectroscopic Profile
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Spectroscopic techniques provide definitive structural confirmation. For 3-Bromopyrazine-2-
carboxamide, the expected spectral features are:

¹H NMR: Two distinct aromatic proton signals in the pyrazine ring region (typically δ 8.0-9.0

ppm) and two broad singlets for the non-equivalent amide (-CONH₂) protons.[13]

¹³C NMR: Five distinct carbon signals corresponding to the five carbon atoms in the

molecule.

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary

amide (around 3400-3200 cm⁻¹), a strong C=O (amide I band) stretch (around 1680-1640

cm⁻¹), and vibrations associated with the aromatic ring and the C-Br bond.[14]

Mass Spectrometry (MS): The molecular ion peak (M⁺) and a characteristic M+2 peak of

similar intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Spectra for this compound are available for reference in chemical databases.[15]

Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for

assessing the purity of small molecules.[12][16] A reversed-phase method is most common for

compounds of intermediate polarity like 3-Bromopyrazine-2-carboxamide.[17]

Experimental Protocol: General Reversed-Phase HPLC Method for Purity Analysis

Rationale: This method separates the target compound from any impurities based on their

differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile

phase. Purity is determined by the relative area of the main peak.

Methodology:

System Setup:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
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Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or a

wavelength of maximum absorbance determined by UV scan).

Sample Preparation: Prepare a stock solution of 3-Bromopyrazine-2-carboxamide in a

suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A/B) at a concentration of

~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Chromatographic Run:

Inject a small volume (e.g., 5-10 µL) of the sample solution.

Run a linear gradient elution, for example:

0-2 min: 5% B

2-20 min: 5% to 95% B

20-25 min: Hold at 95% B

25-26 min: 95% to 5% B

26-30 min: Hold at 5% B (re-equilibration).

Set the flow rate to a standard value, such as 1.0 mL/min.

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by

dividing the area of the main product peak by the total area of all peaks and expressing

the result as a percentage.

Conclusion
3-Bromopyrazine-2-carboxamide is a crystalline solid with physicochemical properties

defined by its halogenated heterocyclic structure. Its characterization relies on a suite of

standard analytical techniques, from melting point and solubility assays to spectroscopic and

chromatographic methods. The data and protocols presented in this guide provide researchers

with the necessary framework to verify the quality of this reagent and to understand its
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behavior in chemical and biological systems, thereby facilitating its effective use in drug

discovery and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3028697#physicochemical-properties-of-3-
bromopyrazine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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